molecular formula C13H20N2O2 B12801552 Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- CAS No. 99506-27-1

Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B12801552
CAS No.: 99506-27-1
M. Wt: 236.31 g/mol
InChI Key: WAEBTQAXFYPAED-UHFFFAOYSA-N
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Description

Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is a complex organic compound with a unique structure that includes a cyclohexylidene group, a pyrrolidinyl group, and a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of cyclohexanone with pyrrolidine and formamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like NMR and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- include:

  • N-(1-cyclohexylidene-2-oxo-2-(pyrrolidin-1-yl)ethyl)formamide
  • 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid
  • N-methylformamide

Uniqueness

Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

99506-27-1

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(1-cyclohexylidene-2-oxo-2-pyrrolidin-1-ylethyl)formamide

InChI

InChI=1S/C13H20N2O2/c16-10-14-12(11-6-2-1-3-7-11)13(17)15-8-4-5-9-15/h10H,1-9H2,(H,14,16)

InChI Key

WAEBTQAXFYPAED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C(=O)N2CCCC2)NC=O)CC1

Origin of Product

United States

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